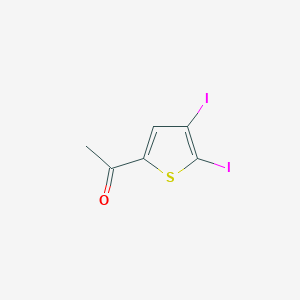
1-(4,5-Diiodothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Diiodothiophen-2-yl)ethanone is an organoiodine compound with the molecular formula C6H4I2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two iodine atoms at the 4 and 5 positions of the thiophene ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Diiodothiophen-2-yl)ethanone typically involves the iodination of thiophene derivatives. One common method is the reaction of 2-acetylthiophene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Diiodothiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives of thiophene.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Diiodothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organoiodine compounds and heterocycles.
Biology: It can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(4,5-Diiodothiophen-2-yl)ethanone depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Iodothiophen-2-yl)ethanone: Similar structure but with only one iodine atom.
1-(5-Iodothiophen-2-yl)ethanone: Similar structure but with the iodine atom at a different position.
1-(4,5-Dibromothiophen-2-yl)ethanone: Similar structure but with bromine atoms instead of iodine.
Uniqueness
1-(4,5-Diiodothiophen-2-yl)ethanone is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications. The iodine atoms increase the compound’s molecular weight and can enhance its ability to participate in specific chemical reactions, such as halogen exchange or cross-coupling reactions.
Eigenschaften
Molekularformel |
C6H4I2OS |
|---|---|
Molekulargewicht |
377.97 g/mol |
IUPAC-Name |
1-(4,5-diiodothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4I2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
InChI-Schlüssel |
PNABYVSRQKSMBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(S1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


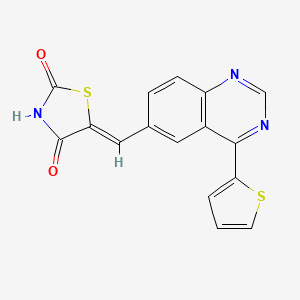
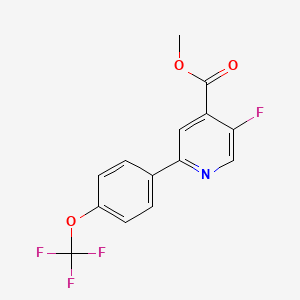
![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)
![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)
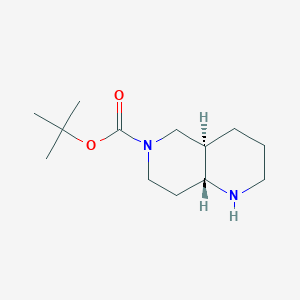
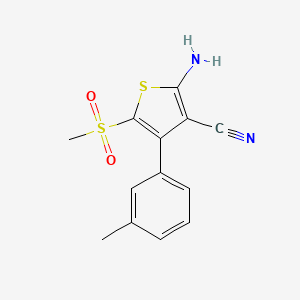
![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
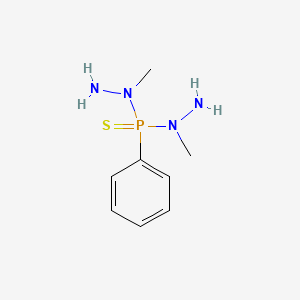
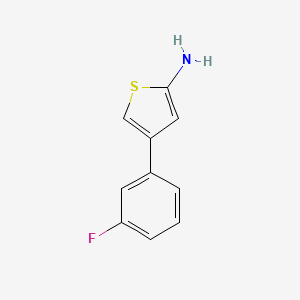

![1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)
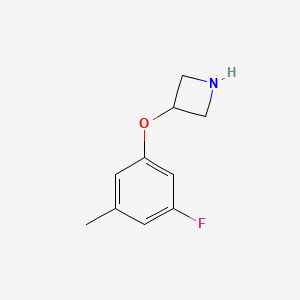
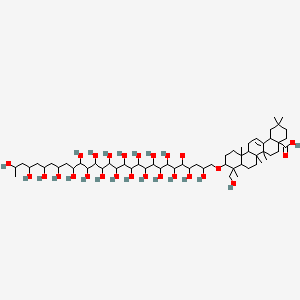
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
